molecular formula C19H29N3O2 B2512715 3-(4-methoxyphenyl)-1-(4-methylpiperazine-1-carbonyl)azepane CAS No. 1798660-77-1

3-(4-methoxyphenyl)-1-(4-methylpiperazine-1-carbonyl)azepane

Cat. No.: B2512715
CAS No.: 1798660-77-1
M. Wt: 331.46
InChI Key: JDWUWUNHMQWNDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-methoxyphenyl)-1-(4-methylpiperazine-1-carbonyl)azepane is a complex organic compound that belongs to the class of azepanes. Azepanes are seven-membered nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry due to their unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-1-(4-methylpiperazine-1-carbonyl)azepane typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the azepane ring: This can be achieved through a cyclization reaction involving a suitable diamine and a dihalide under basic conditions.

    Introduction of the 4-methoxyphenyl group: This step can be accomplished via a nucleophilic aromatic substitution reaction, where a methoxy-substituted aryl halide reacts with the azepane derivative.

    Attachment of the 4-methylpiperazine-1-carbonyl group: This step involves the acylation of the azepane derivative with 4-methylpiperazine-1-carbonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yields and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-1-(4-methylpiperazine-1-carbonyl)azepane can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl or carbonyl group under strong oxidizing conditions.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of 3-(4-hydroxyphenyl)-1-(4-methylpiperazine-1-carbonyl)azepane.

    Reduction: Formation of 3-(4-methoxyphenyl)-1-(4-methylpiperazine-1-hydroxy)azepane.

    Substitution: Formation of 3-(4-substituted phenyl)-1-(4-methylpiperazine-1-carbonyl)azepane.

Scientific Research Applications

3-(4-methoxyphenyl)-1-(4-methylpiperazine-1-carbonyl)azepane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-hydroxyphenyl)-1-(4-methylpiperazine-1-carbonyl)azepane
  • 3-(4-chlorophenyl)-1-(4-methylpiperazine-1-carbonyl)azepane
  • 3-(4-methylphenyl)-1-(4-methylpiperazine-1-carbonyl)azepane

Uniqueness

3-(4-methoxyphenyl)-1-(4-methylpiperazine-1-carbonyl)azepane is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s affinity for its molecular targets.

Properties

IUPAC Name

[3-(4-methoxyphenyl)azepan-1-yl]-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O2/c1-20-11-13-21(14-12-20)19(23)22-10-4-3-5-17(15-22)16-6-8-18(24-2)9-7-16/h6-9,17H,3-5,10-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDWUWUNHMQWNDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)N2CCCCC(C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.